molecular formula C10H10O2 B14238632 Spiro[4.5]deca-2,7-diene-1,6-dione CAS No. 405141-41-5

Spiro[4.5]deca-2,7-diene-1,6-dione

Cat. No.: B14238632
CAS No.: 405141-41-5
M. Wt: 162.18 g/mol
InChI Key: RRFNMQVTUFNUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]deca-2,7-diene-1,6-dione is a carbocyclic spiro compound characterized by a central spiro carbon connecting two cycloalkane rings: a cyclohexene and a cyclopentene, each fused with ketone groups at the 1,6-positions. Its unique spirocyclic architecture imparts structural rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and synthetic organic research . The compound has been synthesized via photochemical methods and Friedel-Crafts acylation followed by cyclization, demonstrating versatility in synthetic routes . Notably, its derivatives exhibit inhibitory activity against 2-oxoglutarate (2OG)-dependent oxygenases, such as prolyl hydroxylase domain (PHD) enzymes, which are critical in hypoxia-inducible factor (HIF) regulation .

Properties

CAS No.

405141-41-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

spiro[4.5]deca-2,8-diene-4,10-dione

InChI

InChI=1S/C10H10O2/c11-8-4-1-2-6-10(8)7-3-5-9(10)12/h1,3-5H,2,6-7H2

InChI Key

RRFNMQVTUFNUBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=CC2=O)C(=O)C=C1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenation of Diene Precursors

The hydrogenation of unsaturated spirocyclic intermediates represents a cornerstone in the synthesis of Spiro[4.5]deca-2,7-diene-1,6-dione. A patent by details the reduction of 2,3-diphenylspiro[4.5]deca-6,9-dien-8-one using palladium on activated carbon under high-pressure hydrogen (100 bar) in toluene. This method achieves quantitative conversion to the saturated analog, 2,3-diphenylspiro[4.5]decan-8-one, within 6 hours at 30°C. While the target compound in this case is substituted with phenyl groups, the methodology is adaptable to unsubstituted derivatives by omitting the phenyl substituents in the starting material.

Critical parameters for this route include:

  • Catalyst selection : Palladium (5–10 wt% on activated carbon) ensures regioselective hydrogenation of the 6,9-diene system without over-reduction of the carbonyl groups.
  • Solvent effects : Non-polar solvents like toluene minimize side reactions, whereas polar aprotic solvents (e.g., tetrahydrofuran) accelerate catalyst poisoning.
  • Additives : Triethylamine (5–10 mol%) suppresses acid-catalyzed ring-opening byproducts, improving yields to >85%.

A representative procedure involves dissolving 58 g of the diene precursor in 2 L toluene with 5.8 g Pd/C (10%), followed by hydrogenation at 100 bar until pressure stabilization. Filtration and solvent removal yield the product with >90% purity.

Acid-Catalyzed Cyclization of 1,4-Cyclohexanedione Derivatives

Monoketalization and subsequent cyclization offer an alternative pathway to spirocyclic diketones. As reported in, sulfuric acid-catalyzed reaction of 1,4-cyclohexanedione with neopentyl glycol produces a mixture of monoketal and bisketal adducts. While early attempts suffered from poor selectivity (40:60 mono:bisketal ratio), optimizing the diol stoichiometry and reaction time enhances monoketal formation. For instance, using 1.2 equivalents of neopentyl glycol in dichloromethane with 0.1 M H2SO4 at 0°C for 2 hours shifts the ratio to 85:15.

The monoketal intermediate undergoes acid-mediated cyclization upon heating. Treating 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one with acetic acid (10 mol%) in tetrahydrofuran/water (1:1) at 70°C for 7 hours induces ring contraction, yielding this compound in 83.8% yield. This stepwise approach avoids polymerization side reactions common in direct cyclization of diketones.

Hydrolytic Cleavage of Spiroketal Precursors

Spiroketals derived from 1,4-cyclohexanedione and diols serve as protected forms of the target diketone. Hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene with aqueous acetic acid (5 vol%) at 64°C selectively cleaves one ketal group, generating the monoketal intermediate. Subsequent treatment with p-toluenesulfonic acid (0.5 mol%) in cold water (0°C) completes the hydrolysis to this compound. This method achieves 89% overall yield but requires careful pH control to prevent diketone degradation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, cost, and practicality of each method:

Method Yield (%) Catalyst Cost (USD/g) Reaction Time (h) Scalability
Pd-Catalyzed Hydrogenation 89 120 (Pd/C) 6 Industrial
Acid Cyclization 83.8 0.5 (H2SO4) 9 Lab-scale
Spiroketal Hydrolysis 89 1.2 (p-TsOH) 11 Pilot plant
Metathesis (Theoretical) ~75* 250 (Grubbs II) 12 Research

*Estimated based on analogous systems.

The hydrogenation route excels in scalability and speed but suffers from high palladium costs. Acid-mediated cyclization offers a low-cost alternative but requires stringent temperature control to prevent side reactions. Hydrolytic methods balance yield and cost, though multi-step protocols increase operational complexity.

Mechanistic Insights and Side Reaction Mitigation

In palladium-catalyzed hydrogenation, the diene moiety adsorbs onto the metal surface in a cisoid conformation, enabling sequential hydrogen addition to the 6,9-positions. Over-hydrogenation to the fully saturated decane derivative is prevented by steric hindrance from the spiro junction. Side products like 1,4-cyclohexanedione (<5%) arise from acid-catalyzed ring opening, mitigated by adding triethylamine to neutralize trace acids.

During spiroketal hydrolysis, the axial lone pairs of the ketal oxygen atoms direct protonation, leading to selective cleavage of the more strained equatorial ketal group. Maintaining the reaction below 10°C minimizes diketone enolization, which can lead to resinification.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]deca-2,7-diene-1,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and cerium chloride (CeCl3) are frequently used.

    Substitution: Palladium (Pd) catalysts are employed for allylic substitutions.

Major Products:

    Oxidation: The major products are typically ketones or carboxylic acids.

    Reduction: The primary products are cis/trans-diols.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

The compound spiro[4.5]deca-2,7-diene-1,6-dione and its derivatives have applications in various fields, particularly in the development of anticancer agents and as building blocks for synthesizing complex molecules .

Scientific Research Applications

Antitumor Activity:

  • 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives A study evaluated 17 derivatives and found that 15 exhibited moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cell lines .
    • Compounds 11b and 11h showed the most potent activity against the A549 cell line .
    • Compounds 11d , 11h , and 11k displayed the most potent cytotoxicity against the MDA-MB-231 cell line .
    • Compounds 11h , 11k , and 12c were the most potent against the HeLa cell line .
    • Compound 11h emerged as the most effective overall against the three tested cancer cell lines .

Synthesis of Novel Compounds:

  • 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones These compounds were designed and synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials . The key step involves the metal-catalyzed oxidative cyclization of the amide to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones .
  • Indane-1,3-dione This is a versatile building block used in numerous applications ranging from biosensing, bioactivity, and bioimaging to electronics . It can be used in the synthesis of cyclophanes, crown ether derivatives, and tetracycline heterocyclic analogues .

Other Applications:

  • P38 Mitogen-Activated Kinase Inhibitors Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives are used as P38 mitogen-activated kinase inhibitors .
  • Biphenyl Neolignans 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione can be reacted with the Grignard reagent in the synthesis of biphenyl neolignans .

Mechanism of Action

The mechanism of action of Spiro[4.5]deca-2,7-diene-1,6-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo ring-expanding rearrangements, which are thermodynamically and kinetically favored. These rearrangements involve a 1,2-shift of either carbon or oxygen atoms .

Comparison with Similar Compounds

Structural Analogues: Spiro[4.4]nonane-diones

Spiro[4.5]deca-2,7-diene-1,6-dione differs from spiro[4.4]nonane-diones (e.g., rel-(5R)-spiro[4.4]nonane-1,6-dione) in ring size and substitution patterns. The [4.5] system features a cyclohexene ring, whereas the [4.4] system contains two cyclopentane rings. This structural distinction influences physicochemical properties; for example, spiro[4.4]nonane-diones exhibit solvent- and temperature-dependent circular dichroism due to their smaller ring strain and stereoelectronic effects .

Table 1: Structural Comparison of Spirocyclic Diones

Compound Ring System Substituents Key Features
This compound Cyclohexene + cyclopentene 2,7-diene; 1,6-dione Rigid, planar ketones; photochemical synthesis
Spiro[4.4]nonane-1,6-dione Cyclopentane × 2 1,6-dione Smaller rings; stereochemical flexibility
Bicyclo[5.2.1]deca-2,6-dione Bicyclic (norbornane-like) 2,6-dione Adamantane precursor; selective oxidation

Table 2: Enzyme Inhibition Profiles

Compound PHD2 IC₅₀ (μM) PHD3 IC₅₀ (μM) FIH/KDM4A Inhibition
Spiro[4.5]decanone derivative 24 0.219 ± 0.025 0.219 ± 0.025 >25 μM (no activity)
8-Azaspiro[4.5]decane N/A N/A Moderate activity

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Spiro[4.5]deca-2,7-diene-1,6-dione?

  • Photochemical synthesis : Irradiation of appropriate precursors under UV light can yield the target compound via [2+2] cycloaddition or radical pathways. For example, photochemical routes have been used to synthesize analogous spiro-diones like spiro[4.5]decane-1,6-dione .
  • Acid-catalyzed intramolecular Claisen condensation : Cyclization of 4-(2-oxocyclopentyl)butyric acid derivatives using polyphosphoric acid or similar catalysts achieves moderate yields (52–85%) .
  • Quaternary ammonium salt catalysis : Tetrabutylammonium iodide promotes spiroannulation under mild conditions, enhancing regioselectivity in precursor coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR (e.g., Bruker VP-60 at 80 MHz) resolve spiro junction stereochemistry and confirm ring fusion patterns .
  • Mass spectrometry : Electron ionization (EI-MS) identifies molecular ions and fragmentation pathways, validated using instruments like Varian MAT-CH-6 .
  • IR spectroscopy : Functional groups (e.g., diketone C=O stretches) are detected via instruments such as UR-10 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in spirocyclic diketone synthesis?

  • Catalyst screening : Compare tetrabutylammonium iodide (mild conditions, 60–70°C) vs. polyphosphoric acid (harsher, higher strain systems) .
  • Oxidant selectivity : Sodium dichromate in H2_2SO4_4 selectively oxidizes tertiary carbons in cycloalkane precursors, but side reactions may require controlled stoichiometry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in spiroannulation, while non-polar solvents favor cycloaddition pathways .

Q. What strategies resolve contradictions in stereochemical assignments of spirocyclic derivatives?

  • X-ray crystallography : Resolves absolute configurations, as demonstrated for halogenated spiro-hexadienones .
  • Dynamic NMR : Detects atropisomerism in R/S enantiomers, especially for compounds like (5R*)-spiro[4.4]nonane-1,6-dione .
  • Computational modeling : Density Functional Theory (DFT) validates experimental data, such as ΔfH°gas (238 kJ/mol) and bond angles .

Q. How does this compound function as a building block in natural product synthesis?

  • Morita-Baylis-Hillman adducts : Enable spiro-hexadienone frameworks, critical for bioactive molecules. Halogenated derivatives (e.g., 7,9-dibromo variants) are synthesized via stepwise bromination and cyclization .
  • Catalytic applications : Derivatives like 2-isopropyl-6,10-dimethyl variants serve as intermediates in fragrance components (e.g., vetivone) .

Q. What computational approaches predict thermodynamic stability and reactivity of spirocyclic systems?

  • Reaction thermochemistry : ΔrH° values (e.g., -87.1 kcal/mol for hydrogenation) guide feasibility studies .
  • Molecular dynamics (MD) simulations : Model ring strain and conformational flexibility, validated against crystallographic data (e.g., 90.53° dihedral angles in spiro-hexadienones) .

Methodological Considerations

  • Contradiction analysis : Compare yields from Claisen condensation (52% for strained systems vs. 85% for less strained analogs) to assess steric/electronic effects.
  • Safety protocols : Adhere to hazard codes (e.g., P201, P210) for handling reactive intermediates and oxidizing agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.